molecular formula C3H5NS B14293150 Dihydroisothiazole CAS No. 116959-14-9

Dihydroisothiazole

Cat. No.: B14293150
CAS No.: 116959-14-9
M. Wt: 87.15 g/mol
InChI Key: YTQQIHUQLOZOJI-UHFFFAOYSA-N
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Description

Dihydroisothiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within a five-membered ring structure This compound is a partially hydrogenated derivative of isothiazole, which is known for its unsaturated ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroisothiazole derivatives can be synthesized through various methods. One common approach involves the oxidative cyclization of N-arylamides of 3-alkylaminoprop-2-enethioic acids. This method typically requires the use of oxidizing agents and specific reaction conditions to achieve the desired cyclization . Another method involves the oxidation of 3,4-dialkyl substituted isothiazolium salts to form this compound derivatives .

Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Dihydroisothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Chemistry: Dihydroisothiazole derivatives are used as building blocks in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound derivatives have been studied for their potential antimicrobial and antiviral properties. These compounds can inhibit the growth of certain bacteria and viruses, making them promising candidates for the development of new therapeutic agents .

Medicine: this compound derivatives have shown potential as pharmaceutical agents due to their ability to interact with specific biological targets. They have been investigated for their anti-inflammatory, anticancer, and antiviral activities, among other therapeutic applications .

Industry: In the industrial sector, this compound derivatives are used in the production of specialty chemicals and materials. Their unique chemical properties make them suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of dihydroisothiazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, certain this compound derivatives have been shown to inhibit viral replication by targeting viral enzymes and interfering with their function .

Properties

CAS No.

116959-14-9

Molecular Formula

C3H5NS

Molecular Weight

87.15 g/mol

IUPAC Name

2,3-dihydro-1,2-thiazole

InChI

InChI=1S/C3H5NS/c1-2-4-5-3-1/h1,3-4H,2H2

InChI Key

YTQQIHUQLOZOJI-UHFFFAOYSA-N

Canonical SMILES

C1C=CSN1

Origin of Product

United States

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